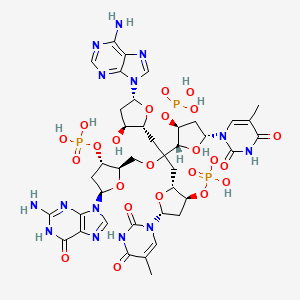
d(A-T-G-T)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound d(A-T-G-T) is a short sequence of deoxyribonucleic acid (DNA) consisting of the nucleotides adenine (A), thymine (T), guanine (G), and thymine (T). These nucleotides are linked together by phosphodiester bonds, forming a part of the DNA structure. DNA sequences like d(A-T-G-T) play crucial roles in various biological processes, including genetic coding, replication, and transcription.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d(A-T-G-T) can be achieved through solid-phase synthesis, a common method for creating short DNA sequences. This process involves the sequential addition of nucleotides to a growing chain anchored to a solid support. The steps include:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the nucleotide.
Coupling: Addition of the next nucleotide in the sequence, activated by a coupling reagent.
Capping: Blocking of any unreacted 5’-hydroxyl groups to prevent errors.
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Industrial Production Methods
Industrial production of DNA sequences like d(A-T-G-T) often involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual solid-phase synthesis but are optimized for speed and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: DNA sequences can undergo oxidation, leading to the formation of various oxidative products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleotides within the sequence can be substituted with modified bases for research purposes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Modified nucleotides with specific functional groups.
Major Products
Oxidation: Formation of 8-oxoguanine, thymine glycol.
Reduction: Reduced nucleotides.
Substitution: Modified DNA sequences with altered properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, d(A-T-G-T) is used as a model compound to study DNA interactions, binding affinities, and the effects of chemical modifications.
Biology
In biological research, this sequence can be used to investigate gene expression, DNA-protein interactions, and the mechanisms of DNA replication and repair.
Medicine
In medicine, d(A-T-G-T) can be utilized in the development of diagnostic tools, gene therapy, and the study of genetic diseases.
Industry
Industrially, short DNA sequences like d(A-T-G-T) are used in the production of synthetic genes, development of biosensors, and as components in nanotechnology.
Mécanisme D'action
The mechanism by which d(A-T-G-T) exerts its effects involves its interaction with proteins and enzymes that recognize specific DNA sequences. These interactions can influence various cellular processes, including transcription, replication, and repair. The molecular targets include DNA-binding proteins, polymerases, and repair enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
d(A-T-C-G): Another short DNA sequence with a different nucleotide arrangement.
d(G-C-A-T): A sequence with guanine and cytosine instead of adenine and thymine.
Uniqueness
The uniqueness of d(A-T-G-T) lies in its specific sequence, which determines its binding affinity and interaction with proteins. This sequence can be used to study specific genetic elements and their roles in various biological processes.
Propriétés
Numéro CAS |
80565-17-9 |
|---|---|
Formule moléculaire |
C40H51N14O23P3 |
Poids moléculaire |
1188.8 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2,3-bis[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxymethyl]oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C40H51N14O23P3/c1-15-9-51(38(59)49-34(15)56)25-4-18(75-78(61,62)63)22(72-25)8-40(7-21-17(55)3-24(71-21)53-13-45-28-31(41)43-12-44-32(28)53,30-20(77-80(67,68)69)6-26(74-30)52-10-16(2)35(57)50-39(52)60)70-11-23-19(76-79(64,65)66)5-27(73-23)54-14-46-29-33(54)47-37(42)48-36(29)58/h9-10,12-14,17-27,30,55H,3-8,11H2,1-2H3,(H2,41,43,44)(H,49,56,59)(H,50,57,60)(H2,61,62,63)(H2,64,65,66)(H2,67,68,69)(H3,42,47,48,58)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,30-,40?/m0/s1 |
Clé InChI |
KJHUZEWFUDHFOB-NZRMLTGDSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
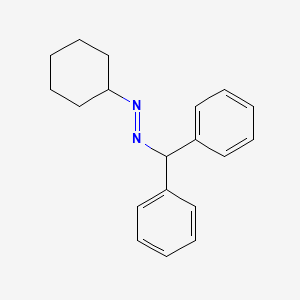
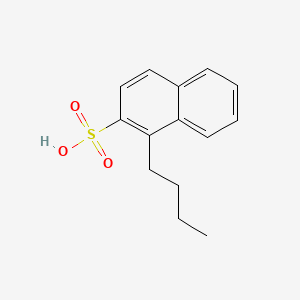
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
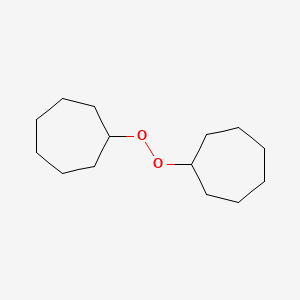
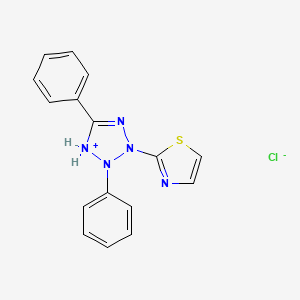
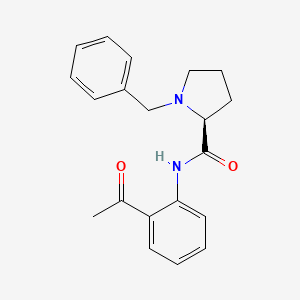
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
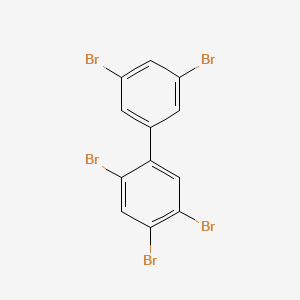
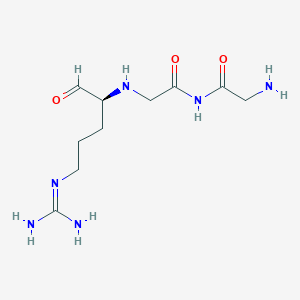
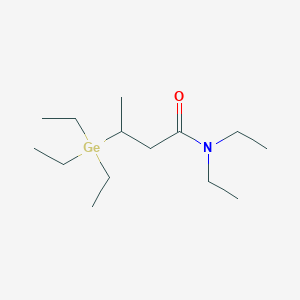

![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
